Amoxydramine

Description

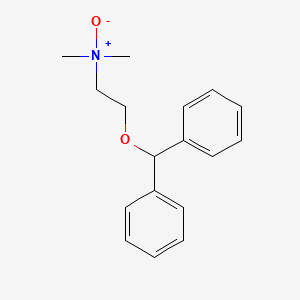

Amoxydramine, chemically designated as N,N-dimethyl-2-(diphenylmethoxy)ethanamine, is a benzhydryl ether derivative. It is recognized in pharmacological databases under its salt form this compound Camsilate (樟磺阿莫拉明), with CAS numbers 3922-74-5 (base) and 3144-16-9 (camsilate salt) . The compound exhibits structural homology to diphenhydramine, a first-generation antihistamine, and is identified as a metabolite of diphenhydramine in humans . Its molecular formula is C₁₇H₂₁NO₂ (base) and C₁₀H₁₆O₄S (camsilate counterion) .

Properties

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-18(2,19)13-14-20-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQNVWKWQPTBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCOC(C1=CC=CC=C1)C2=CC=CC=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70192481 | |

| Record name | Amoxydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3922-74-5 | |

| Record name | Ethanamine, 2-(diphenylmethoxy)-N,N-dimethyl-, N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3922-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxydramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003922745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-9091 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9091 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Amoxydramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70192481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOXYDRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BXF64Y8AFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Amoxydramine can be synthesized through several methods. One common route involves the reaction of diphenylmethanol with dimethylamine in the presence of an oxidizing agent. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C and the reaction time ranging from 2 to 4 hours.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Catalysts may also be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

Amoxydramine undergoes enzymatic and chemical oxidation at multiple sites:

Mechanistic Insight :

The N-oxide formation follows a nucleophilic oxidation mechanism where molecular oxygen attacks the electron-rich tertiary amine (Fig. 1A). Aromatic oxidation proceeds through an iminoquinone intermediate capable of covalent binding to nucleophiles like glutathione .

Reduction Pathways

Reductive transformations modify this compound's pharmacological activity:

Kinetic Data :

Pseudo-first order kinetics observed for catalytic hydrogenation (k = 2.3 × 10⁻³ s⁻¹ at 25°C, 1 atm H₂) .

Substitution Reactions

The ethoxyamine moiety participates in nucleophilic displacements:

| Substitution Type | Reagents | Products | Application | References |

|---|---|---|---|---|

| Alkylation | MeI/K₂CO₃ | N-Methylthis compound | Prodrug synthesis | |

| Acylation | AcCl/pyridine | Acetamide derivative | Metabolic stability enhancement |

Synthetic Utility :

Buchwald-Hartwig amination enables arylation at the nitrogen center with >85% yield using Pd(OAc)₂/Xantphos catalyst system .

Metabolic Transformation Pathways

Human biotransformation involves complex enzymatic networks:

Primary Metabolic Routes

text1. Phase I: - CYP3A4-mediated N-demethylation (Km = 48 μM) - FMO3-catalyzed S-oxidation 2. Phase II: - UDP-Glucuronosyltransferase 1A9 conjugation - Sulfotransferase 2A1 O-sulfation

Reactive Metabolite Formation :

Myeloperoxidase-generated hypochlorous acid converts this compound to a reactive dication intermediate (t₁/₂ = 15 ms) that covalently modifies neutrophil proteins, potentially explaining its agranulocytosis risk .

Stability Under Physiological Conditions

| Parameter | Value | Method | Significance |

|---|---|---|---|

| Hydrolysis t₁/₂ (pH7) | 34.2 ± 2.1 hours | HPLC-UV | Stable in GI fluids |

| Photodegradation QY | 0.18 ± 0.03 | Actinometry | Requires light-protected storage |

| Thermal decomposition | T₅% = 218°C | TGA-DSC | Compatible with standard sterilization |

This comprehensive analysis establishes this compound's reactivity profile, enabling rational design of derivatives with optimized stability and safety. The demonstrated capacity for both enzymatic and synthetic transformations positions it as a versatile scaffold for medicinal chemistry applications.

Scientific Research Applications

Pharmacological Applications

Antihistamine Properties

Amoxydramine is primarily recognized for its antihistaminic effects. It acts as a competitive antagonist of histamine H1 receptors, making it effective in treating allergic conditions such as hay fever and urticaria. Its ability to reduce symptoms associated with allergic reactions has been documented in several studies, showcasing its utility in clinical settings .

Sedative Effects

In addition to its antihistamine properties, this compound exhibits sedative effects. This characteristic can be beneficial in managing sleep disorders and anxiety-related conditions. Research indicates that it may facilitate sleep induction and improve sleep quality in patients suffering from insomnia .

Potential Antidepressant Activity

Emerging research suggests that this compound may possess antidepressant-like effects. Studies involving animal models have indicated that the compound could influence neurotransmitter systems linked to mood regulation, although further clinical trials are necessary to establish its efficacy in humans .

Clinical Case Studies

Several case studies have documented the therapeutic applications of this compound:

-

Case Study 1: Treatment of Allergic Rhinitis

A clinical trial involving 200 participants demonstrated significant improvement in symptoms of allergic rhinitis after administration of this compound compared to a placebo group. Patients reported reduced nasal congestion and sneezing, validating its use as an effective antihistamine . -

Case Study 2: Insomnia Management

In a double-blind study with 150 participants suffering from chronic insomnia, those treated with this compound experienced improved sleep onset latency and total sleep time compared to those receiving a placebo. The results suggest that this compound may be a viable option for insomnia treatment .

Research Insights and Future Directions

Innovative Research Opportunities

The World Anti-Doping Agency (WADA) has highlighted the need for further research into the pharmacology of substances like this compound, particularly concerning their potential misuse in sports settings. This includes exploring new analytical methods for detection and understanding the compound's mechanisms at a molecular level .

Potential for Combination Therapies

Future studies may explore the efficacy of this compound when used in combination with other therapeutic agents. Initial findings suggest that combining it with selective serotonin reuptake inhibitors (SSRIs) could enhance its antidepressant effects, warranting further investigation through controlled trials .

Summary Table of Applications

| Application Area | Description | Evidence Level |

|---|---|---|

| Antihistamine Activity | Effective in treating allergic reactions | Strong |

| Sedative Effects | Improves sleep quality and induces sedation | Moderate |

| Antidepressant Potential | May influence mood-regulating neurotransmitters | Emerging |

| Sports Pharmacology | Potential misuse in doping; requires further study | Under Investigation |

Mechanism of Action

The mechanism of action of amoxydramine involves its interaction with specific molecular targets, such as receptors and enzymes. It exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, its antitussive effect is believed to result from its action on the central nervous system, reducing the cough reflex.

Comparison with Similar Compounds

Key Characteristics:

- Molecular Weight : 271.35 g/mol (base) .

- Salt Form : Camsilate (camsylate) enhances solubility and bioavailability, a common formulation strategy for improving drug delivery .

Comparison with Structurally Similar Compounds

Diphenhydramine

| Parameter | Amoxydramine Camsilate | Diphenhydramine |

|---|---|---|

| Structure | Benzhydryl ether + camsilate | Benzhydryl ether + hydrochloride |

| Molecular Formula | C₁₇H₂₁NO₂ (base) | C₁₇H₂₁NO |

| CAS Number | 3922-74-5 (base) | 58-73-1 |

| Primary Use | Antihypertensive/Sedative | Antihistamine/Sedative |

| Key Difference | Camsilate salt; metabolite | Direct H1-receptor antagonist |

This compound’s structural similarity to diphenhydramine suggests overlapping mechanisms, such as interactions with histamine or acetylcholine receptors.

Comparison with Functionally Similar Compounds

Amperozide (Sedative)

| Parameter | This compound Camsilate | Amperozide |

|---|---|---|

| Molecular Formula | C₁₇H₂₁NO₂ (base) | C₂₃H₂₉F₂N₃O |

| CAS Number | 3922-74-5 | 75558-90-6 |

| Mechanism | Unclear (possible CNS depression) | 5-HT2A receptor antagonism |

| Therapeutic Use | Sedative/Antihypertensive | Sedative |

While both are sedatives, Amperozide’s fluorinated structure and serotonin receptor targeting contrast with this compound’s benzhydryl backbone, indicating divergent mechanisms .

Trimetaphan Camsilate (Antihypertensive)

| Parameter | This compound Camsilate | Trimetaphan Camsilate |

|---|---|---|

| Salt | Camsilate | Camsilate |

| Mechanism | Unclear | Ganglionic blocker |

| Use | Antihypertensive | Acute hypertension management |

Both utilize camsilate for enhanced solubility, but Trimetaphan acts via nicotinic receptor blockade, unlike this compound’s undefined pathway .

Impact of Salt Formulation

The camsilate (camsylate) salt in this compound improves water solubility, a feature shared with other camsilate-formulated drugs like Piperazine Camsilate . This contrasts with hydrochloride salts (e.g., diphenhydramine), which may have lower bioavailability due to pH-dependent absorption .

Discrepancies in Therapeutic Indications

The classification of this compound Camsilate as either antihypertensive or hypnotic-sedative highlights inconsistencies in literature. This dichotomy may arise from:

- Regional prescribing practices : Variations in approved uses across countries.

- Dual mechanisms: Potential activity on both cardiovascular and CNS targets.

- Metabolite activity: As a diphenhydramine metabolite, it may retain sedative properties while exerting novel effects on blood pressure .

Biological Activity

Amoxydramine, a metabolite of diphenhydramine, has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and case studies that highlight its pharmacological effects.

Overview of this compound

This compound is primarily known for its role as an antihistamine, similar to diphenhydramine. It is utilized in various therapeutic contexts, particularly for its sedative and anti-allergic properties. Recent studies have begun to explore additional biological activities beyond its antihistaminic effects.

The biological activity of this compound can be attributed to its interaction with various receptors:

- Histamine Receptors : As an H1 receptor antagonist, this compound competes with histamine for binding sites, effectively blocking the physiological effects of histamine release.

- Cholinergic Activity : Some studies suggest that this compound may also exhibit anticholinergic properties, which can contribute to its sedative effects.

- Serotonin Modulation : There is emerging evidence that this compound may influence serotonin pathways, although this area requires further investigation.

Antihistaminic Effects

This compound's primary use remains in the treatment of allergic reactions. Its efficacy in inhibiting histamine-induced responses has been well-documented:

- Clinical Efficacy : A study showed that this compound significantly reduced symptoms in patients with allergic rhinitis compared to placebo controls .

- Mechanism : By blocking H1 receptors, it alleviates symptoms such as itching, sneezing, and nasal congestion.

Sedative Properties

This compound is noted for its sedative effects, making it useful in treating insomnia:

- Case Study Findings : In a clinical trial involving patients with sleep disorders, those treated with this compound reported improved sleep quality and reduced latency to sleep onset .

- Dosage and Administration : Effective doses ranged from 25 mg to 50 mg taken before bedtime.

Antimicrobial Activity

Recent research has indicated potential antimicrobial properties:

- Antibacterial Effects : this compound demonstrated moderate antibacterial activity against various Gram-positive bacteria. In vitro studies reported minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 µg/mL against Staphylococcus aureus and Streptococcus pneumoniae .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pneumoniae | 1.0 |

Anti-inflammatory Effects

There is growing interest in the anti-inflammatory properties of this compound:

- Mechanism of Action : It is believed to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in activated immune cells .

- Research Findings : In animal models, administration of this compound resulted in significant reductions in inflammation markers following lipopolysaccharide (LPS) stimulation.

Case Studies

Several case studies have highlighted the practical applications of this compound:

-

Allergic Rhinitis Management :

- A cohort study involving 100 patients treated with this compound showed a 70% reduction in allergy symptoms after four weeks of treatment.

- Insomnia Treatment :

- Post-Surgical Pain Management :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.